(-)-Triptonide

Description

Triptonide has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.

extracted from Tripterygium wilfordii; structure given in first source

Properties

IUPAC Name |

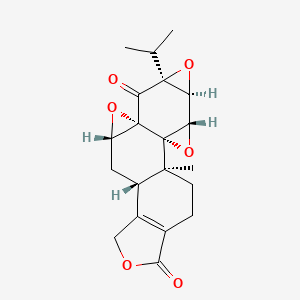

(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317412 | |

| Record name | (-)-Triptonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38647-11-9 | |

| Record name | (-)-Triptonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptonide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Triptonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38647-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Triptonide: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Triptonide, a diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has emerged as a potent anti-neoplastic agent with significant activity against a broad spectrum of cancers.[1] Its multifaceted mechanism of action, centered on the global inhibition of transcription, distinguishes it from many conventional chemotherapeutics and presents unique opportunities for drug development. This document provides an in-depth technical overview of the molecular mechanisms through which (-)-Triptonide exerts its anti-cancer effects, detailing its primary molecular target, the key signaling pathways it modulates, and the resultant cellular outcomes. We present quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of key pathways to offer a comprehensive resource for the scientific community.

Core Mechanism: Covalent Inhibition of Global Transcription

The principal mechanism underlying the potent cytotoxicity of (-)-Triptonide and its analog, Triptolide, is the inhibition of transcription. This is not achieved by targeting a single transcription factor but by directly disabling the general transcription machinery.

2.1 Molecular Target: XPB Subunit of TFIIH The primary molecular target of Triptonide is the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor TFIIH.[2][3][4] Triptonide contains a reactive 12,13-epoxy group that forms an irreversible covalent bond with a cysteine residue (Cys342) on the XPB protein.[3]

2.2 Consequence: Inhibition of RNA Polymerase II Activity TFIIH functions as a helicase that unwinds DNA at the promoter region of genes, a crucial step for the initiation of transcription by RNA Polymerase II (RNAPII). By covalently binding to and inactivating XPB, Triptonide stalls the helicase activity of TFIIH.[4] This prevents the formation of the open transcription bubble, thereby globally shutting down RNAPII-mediated transcription.[5][6] This leads to a rapid depletion of messenger RNAs (mRNAs), particularly those with short half-lives.[6] Many of these short-lived transcripts encode proteins critical for cancer cell survival and proliferation, such as oncogenes, cell cycle regulators, and anti-apoptotic factors.[6]

Modulation of Key Oncogenic Signaling Pathways

As a consequence of its global transcriptional inhibitory effects, Triptonide profoundly impacts multiple signaling pathways essential for cancer cell growth, survival, and metastasis.

3.1 Inhibition of the MYC Oncogene The MYC proto-oncogene is a master transcription factor that is overexpressed in many cancers and is a key driver of tumorigenesis. Its mRNA and protein products are notoriously short-lived, making its expression highly dependent on continuous transcription. Triptonide treatment leads to a rapid, dose-dependent decrease in both c-Myc mRNA and protein levels.[7][8] This downregulation is a critical component of Triptonide's anti-cancer activity, particularly in MYC-dependent tumors.[9][10]

References

- 1. ajosr.org [ajosr.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triptolide suppresses proliferation, hypoxia-inducible factor-1α and c-Myc expression in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling (-)-Triptonide: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

(-)-Triptonide, a potent diterpenoid triepoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest within the scientific community. This document provides an in-depth technical overview of its discovery, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Discovery and Physicochemical Characteristics

(-)-Triptonide was discovered during investigations into the bioactive constituents of Tripterygium wilfordii, a plant long used in traditional Chinese medicine to treat autoimmune and inflammatory diseases. It is often isolated alongside the structurally similar and more extensively studied compound, triptolide.[1][2] The isolation and characterization of these compounds were driven by the need to identify the molecules responsible for the plant's potent therapeutic and toxic effects.

(-)-Triptonide is a diterpene triepoxide.[3] It has been isolated from the roots of Tripterygium wilfordii and has demonstrated antineoplastic, anti-inflammatory, and immunosuppressive properties.[3]

Table 1: Physicochemical Properties of (-)-Triptonide

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | [3] |

| Molecular Weight | 358.4 g/mol | [3] |

| IUPAC Name | (1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.0²,⁴.0²,⁹.0⁵,⁷.0⁹,¹¹.0¹⁴,¹⁸]icos-14(18)-ene-8,17-dione | [3] |

Isolation and Purification from Tripterygium wilfordii

The isolation of (-)-Triptonide is a multi-step process involving extraction from the plant material followed by chromatographic purification. The concentration of (-)-Triptonide and related diterpenoids in the plant is very low, necessitating efficient extraction and sensitive analytical methods.

Extraction

Solvent extraction is the most common initial step to obtain a crude extract enriched with (-)-Triptonide and other terpenoids.[4]

Experimental Protocol: Ethanol Reflux Extraction

-

Plant Material Preparation: Air-dry the root bark of Tripterygium wilfordii and grind it into a coarse powder.[5]

-

Extraction: Place the powdered root bark (e.g., 20 kg) in a large-scale reflux apparatus. Add 95% ethanol at a solvent-to-material ratio of approximately 2.5:1 (v/w) (e.g., 50 L for 20 kg).[5]

-

Reflux: Heat the mixture to reflux and maintain for 12 hours.[5]

-

Filtration and Concentration: After cooling, filter the mixture to separate the ethanolic extract from the plant residue. Concentrate the filtrate under reduced pressure to yield a crude extract.[5]

-

Solvent Partitioning: Re-dissolve the crude extract in water. This solution is then partitioned with an organic solvent such as ethyl acetate to separate compounds based on their polarity. The water-insoluble fraction, which contains (-)-Triptonide, is collected for further purification.[5]

Purification

Chromatographic techniques are essential for isolating (-)-Triptonide from the complex crude extract. This typically involves a combination of column chromatography and high-performance liquid chromatography (HPLC).

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.[4]

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the silica gel column.

-

Elution: Elute the column with a gradient of nonpolar to polar solvents, such as a hexane-ethyl acetate mixture.[4] Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing (-)-Triptonide.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used for the separation of these diterpenoids.[4]

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, for the related compound tripdiolide, an isocratic mobile phase of acetonitrile-water has been used.[6]

-

Detection: UV detection at approximately 219 nm is suitable for quantifying triptolide and related compounds.[7][8]

-

Fraction Collection: Collect the peak corresponding to (-)-Triptonide based on its retention time, as determined using a purified standard.

-

Table 2: Quantitative Yields of Related Diterpenoids from Tripterygium wilfordii

| Compound | Plant Part | Extraction Method | Yield | Source |

| Triptolide | Root | Ethyl Acetate Extraction | 807.32 ± 51.94 µg/g of extract | [8][9] |

| Tripdiolide | Root | Ethyl Acetate Extraction | 366.13 ± 17.21 µg/g of extract | [8][9] |

| Triptolide | Root | Ultrasonic with Ethyl Acetate | 37.94–70.31 µg/g | [6] |

Caption: General Workflow for the Isolation of (-)-Triptonide.

Biological Activity and Signaling Pathways

(-)-Triptonide exhibits a range of biological activities, with its anti-cancer and immunosuppressive effects being the most prominent. These activities are attributed to its interaction with various cellular signaling pathways.

Anti-Cancer Activity

(-)-Triptonide has been shown to be a potent anti-lymphoma agent with low toxicity.[1] It inhibits the proliferation of cancer cells and promotes apoptosis. Studies have shown its efficacy in cervical cancer cells by inducing apoptosis and cell cycle arrest.[1]

One of the key mechanisms of its anti-cancer action is the inhibition of the proto-oncogene Lyn transcription. This leads to a reduction in both total and phosphorylated Lyn proteins, subsequently suppressing the downstream ERK and ATK signaling pathways.[1] Additionally, (-)-Triptonide has been found to downregulate receptor tyrosine kinases (RTKs) and inactivate the Akt-mTOR pathway in cervical cancer cells.[1]

Caption: Signaling Pathways Modulated by (-)-Triptonide.

Immunosuppressive and Anti-Inflammatory Effects

The traditional use of Tripterygium wilfordii for autoimmune diseases points to the potent immunosuppressive and anti-inflammatory properties of its constituents, including (-)-Triptonide.[10] While specific mechanisms for (-)-Triptonide are still under detailed investigation, the closely related triptolide is known to exert its effects by inhibiting signaling pathways such as the nuclear factor-κB (NF-κB) pathway and the IL-6/signal transducer and transcription 3 (STAT3)-activated signaling pathway.[11]

Conclusion

(-)-Triptonide is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and immunology. The isolation and purification of this compound from Tripterygium wilfordii present challenges due to its low abundance, necessitating optimized and efficient protocols. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a clinical therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study of this potent bioactive molecule.

References

- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationships studies on the D ring of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Triptonide | C20H22O6 | CID 65411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Extraction Process, Separation and Identification of Triptolide from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of four terpenoids in root and cortex of Tripterygium wilfordii Radix by different drying methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of triptolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 11. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide. | Semantic Scholar [semanticscholar.org]

(-)-Triptonide in vitro and in vivo preliminary studies

An In-Depth Technical Guide to the Preliminary In Vitro and In Vivo Studies of (-)-Triptonide

(-)-Triptonide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant scientific interest for its potent biological activities.[1][2] Structurally similar to the more extensively studied Triptolide, (-)-Triptonide differs by a carbonyl group at the C-14 position instead of a hydroxyl group.[1] This modification contributes to its distinct pharmacological profile, which includes anti-inflammatory, immunosuppressive, and antineoplastic properties.[3] Preliminary research highlights its potential in oncology and as a novel non-hormonal male contraceptive. This guide provides a detailed overview of the foundational in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and key signaling pathways.

Part 1: In Vitro Antineoplastic Activity

(-)-Triptonide demonstrates potent cytotoxic and anti-proliferative effects across various cancer cell lines at nanomolar concentrations.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anti-cancer effects of (-)-Triptonide.

Table 1: In Vitro Cytotoxicity and Anti-Proliferative Efficacy of (-)-Triptonide

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| HeLa | Cervical Cancer | CCK-8 | Viability | Potent cytotoxicity (5-500 nM) | [1] |

| C33a | Cervical Cancer | CCK-8 | Viability | Potent cytotoxicity (5-500 nM) | [1] |

| SiHa | Cervical Cancer | Wound-healing | Migration | Dose-dependent inhibition (10-50 nM) | [1] |

| SiHa | Cervical Cancer | Transwell/Matrigel | Migration/Invasion | Marked inhibition | [1] |

| Raji | B-lymphoma | Proliferation | IC50 | 5.7 nM | [2] |

| Jurkat | T-lymphoma | Proliferation | IC50 | 4.8 nM | [2] |

| PC3 | Prostate Cancer | Proliferation | IC50 | 11.961 nM | [4] |

| DU145 | Prostate Cancer | Proliferation | IC50 | 10.259 nM | [4] |

| LNCaP | Prostate Cancer | Proliferation | IC50 | 12.012 nM |[4] |

Key In Vitro Experimental Protocols

1.2.1 Cell Viability and Proliferation Assays

-

Protocol: Human cancer cell lines (e.g., HeLa, C33a) are seeded in 96-well plates and treated with varying concentrations of (-)-Triptonide (e.g., 5-500 nM) or a vehicle control (0.1% DMSO). After a specified incubation period, cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity. For proliferation, nuclear staining with 5′-ethynyl-2′-deoxyuridine (EdU) and Hoechst-33342/DAPI is performed to quantify DNA synthesis.[1]

1.2.2 Colony Formation Assay

-

Protocol: Cells are seeded at a low density in 6-well plates and treated with (-)-Triptonide. They are cultured for an extended period (e.g., 10-14 days) to allow for colony formation. The medium, containing the compound, is refreshed periodically. Following incubation, colonies are fixed with methanol, stained with crystal violet, and counted. This assay measures the ability of single cells to undergo unlimited division.[1]

1.2.3 Cell Migration and Invasion Assays

-

Wound-Healing Assay: A confluent monolayer of cells (e.g., HeLa, SiHa) is mechanically scratched to create a "wound." Cells are then treated with (-)-Triptonide (10-50 nM). The rate of wound closure is monitored and photographed at different time points to assess cell migration.[1]

-

Transwell/Matrigel Assays: For migration, cells are placed in the upper chamber of a Transwell insert. For invasion, the insert is pre-coated with Matrigel. The lower chamber contains a chemoattractant. After treatment with (-)-Triptonide, the number of cells that migrate or invade through the membrane to the lower chamber is quantified by staining and counting.[1]

1.2.4 Apoptosis Assays

-

Annexin V/PI Staining: Cells treated with (-)-Triptonide are stained with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]

-

Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.[1]

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for in vitro anti-cancer testing and the signaling pathways affected by (-)-Triptonide.

Part 2: In Vivo Antineoplastic Activity

In vivo studies using xenograft mouse models confirm the potent anti-tumor effects of (-)-Triptonide observed in vitro.

Quantitative Data Summary

Table 2: In Vivo Anti-Tumor Efficacy of (-)-Triptonide

| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |

|---|---|---|---|---|---|

| Cervical Cancer | Nude Mice | HeLa | 10 mg/kg, daily gavage for 21 days | Significant inhibition of tumor growth | [1] |

| Lymphoma | Xenograft Mice | Raji | 5 mg/kg/day | Almost complete inhibition of tumor growth; 6 of 8 tumors eradicated | [2] |

| Prostate Cancer | Xenograft Mice | PC3 | 10 mg/kg | >97.95% inhibition of tumor growth |[4] |

Key In Vivo Experimental Protocols

2.2.1 Tumor Xenograft Model

-

Protocol: Female BALB/c nude mice (5 weeks old) are subcutaneously inoculated with human cancer cells (e.g., 1 x 10⁷ HeLa cells in DMEM and Matrigel). Tumors are allowed to grow to a specific volume (e.g., ~100 mm³). The mice are then randomized into control and treatment groups. The treatment group receives daily administration of (-)-Triptonide (e.g., 10 mg/kg via gavage), while the control group receives a vehicle (e.g., saline).[1] Tumor volumes are measured periodically (e.g., weekly) using calipers, and calculated using the formula: (π/6) × larger diameter × (smaller diameter)². At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC).[1]

Part 3: In Vivo Male Contraceptive Activity

A significant area of research for (-)-Triptonide is its potential as a non-hormonal, reversible male contraceptive.[5][6][7]

Quantitative Data Summary

Table 3: In Vivo Male Contraceptive Efficacy of (-)-Triptonide

| Species | Animal Model | Treatment Protocol | Time to Infertility | Key Effects | Reversibility | Reference |

|---|---|---|---|---|---|---|

| Mouse | C57BL/6J | 0.8 mg/kg, single daily oral dose | 3-4 weeks | ~100% deformed sperm with no forward motility | Fertility regained ~4-6 weeks after cessation | [5][8] |

| Primate | Cynomolgus Monkey | 0.1 mg/kg, single daily oral dose | 5-6 weeks | Deformed sperm, reduced motility and count | Fertility regained ~4-6 weeks after cessation |[5][8] |

Key In Vivo Experimental Protocols

3.2.1 Contraceptive Efficacy and Reversibility Studies

-

Protocol (Mice): Adult male mice receive a single daily oral dose of (-)-Triptonide (e.g., 0.8 mg/kg body weight) for a set period (e.g., 4 weeks). Sperm parameters (morphology, motility, count) are analyzed at weekly intervals. To test fertility, treated males are mated with untreated females. For reversibility, treatment is stopped, and fertility is monitored by mating trials until pups are born.[5]

-

Protocol (Monkeys): Adult male cynomolgus monkeys receive a single daily oral dose (e.g., 0.1 mg/kg body weight). Sperm parameters are evaluated over short-term (e.g., 8 weeks) and long-term (e.g., 126 weeks) periods.[5] Reversibility is assessed after treatment cessation.[5]

3.2.2 Toxicity Assessment

-

Protocol: Throughout the treatment period in both mice and monkeys, animal health is monitored. At the end of the study, vital organs are collected for histological examination to assess for any pathological changes. In primates, hematological and serum biochemical analyses are performed to check for systemic toxicity.[5][8] Studies indicate no discernible systematic toxic side effects at the effective contraceptive doses.[5][9][10]

Mechanism of Action and Pathway Visualization

The contraceptive effect of (-)-Triptonide is attributed to its disruption of the final stages of sperm assembly (spermiogenesis).[10] It appears to target junction plakoglobin, disrupting its interaction with SPEM1, a protein critical for sperm head and tail development.[5][7] This leads to a phenotype characterized by deformed sperm with bent-back heads, rendering them non-functional.[11]

Conclusion

Preliminary in vitro and in vivo studies strongly support the potential of (-)-Triptonide as a therapeutic agent. In oncology, it exhibits potent, low-nanomolar activity against various cancers, including cervical, lymphoma, and prostate cancers, primarily by inhibiting key signaling pathways like PI3K/Akt/mTOR and Lyn. In reproductive health, it presents a promising profile as a non-hormonal, reversible male contraceptive with a high efficacy and safety margin in animal models. Further research, particularly human clinical trials, is necessary to translate these preclinical findings into viable therapeutic applications.

References

- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triptonide from Chinese Herb Exhibits Reversible Male Contraceptive Effects | BenchChem [benchchem.com]

- 7. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emjreviews.com [emjreviews.com]

- 9. a-plant-root-extract-triptonide-is-a-reversible-male-contraceptive-in-mice-and-monkeys - Ask this paper | Bohrium [bohrium.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. A plant root extract, triptonide, is a reversible male contraceptive in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Triptonide cytotoxicity and initial safety assessment

An In-Depth Technical Guide on the Cytotoxicity and Initial Safety Assessment of (-)-Triptonide

Introduction

(-)-Triptonide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant attention for its potent pharmacological activities, including anti-inflammatory, immunosuppressive, and notably, anti-cancer effects.[1][2][3] Its demonstrated cytotoxicity against a wide array of cancer cell lines, often at nanomolar concentrations, positions it as a promising candidate for novel oncology therapeutics.[3][4][5] However, the clinical translation of related compounds, such as Triptolide, has been hampered by a narrow therapeutic window and significant systemic toxicity.[2][6] This technical guide provides a comprehensive overview of the existing research on the cytotoxicity of (-)-Triptonide, detailing its mechanisms of action and summarizing the initial safety and toxicity assessments. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Section 1: Cytotoxicity of (-)-Triptonide

(-)-Triptonide exhibits potent cytotoxic and anti-proliferative effects across a broad spectrum of human cancers, including leukemia, lymphoma, cervical cancer, lung cancer, and more.[4][5][6][7] Its efficacy is often observed at low nanomolar concentrations, highlighting its potential as a powerful anti-neoplastic agent.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the IC50 values of Triptonide in various human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Citation |

| HeLa, C33a | Cervical Cancer | 20 - 50 | 72 h | [4] |

| Raji | B-lymphoma | 5.7 | Not Specified | [5] |

| Jurkat | T-lymphoma | 4.8 | Not Specified | [5] |

| MV-4-11, KG-1, THP-1, HL-60 | Acute Myeloid Leukemia (AML) | < 30 | 24 h | [6] |

| < 15 | 48 h | [6] | ||

| < 10 | 72 h | [6] | ||

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | Not Specified | [7] |

| Various ALL Cell Lines | Acute Lymphoblastic Leukemia (ALL) | 47 - 73 | Not Specified | [8] |

Experimental Protocol: Cell Viability (CCK-8) Assay

This protocol describes a typical method for determining the cytotoxic effects of Triptonide on cancer cells.

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, C33a) in 96-well plates at a density of 5,000-10,000 cells per well and culture overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of (-)-Triptonide in complete culture medium. Replace the existing medium with medium containing various concentrations of Triptonide (e.g., 5 nM to 500 nM) or a vehicle control (e.g., 0.1% DMSO).[4][9]

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance (optical density) at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by performing a non-linear regression analysis of the dose-response curve.[4]

Caption: Workflow for assessing in vitro cytotoxicity.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

The primary mechanism by which (-)-Triptonide exerts its cytotoxic effects is the induction of apoptosis (programmed cell death).[1][10] Studies show that Triptonide treatment leads to classic hallmarks of apoptosis, including activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and mitochondrial membrane depolarization.[4][5][11] Triptonide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]

Additionally, Triptonide can induce cell cycle arrest, preventing cancer cells from proliferating.[4][7] For example, in neuroblastoma cells, it causes S-phase arrest.[13][14]

Experimental Protocol: Apoptosis (Annexin V/PI) Assay

This protocol is used to quantify the extent of apoptosis induced by Triptonide.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of (-)-Triptonide for 24-48 hours. Include both negative (vehicle) and positive controls.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cells.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[12]

Signaling Pathways Modulated by (-)-Triptonide

Triptonide's potent anti-cancer activity stems from its ability to modulate multiple critical signaling pathways simultaneously.

-

Inhibition of Pro-Survival Pathways: Triptonide has been shown to suppress several key pathways that cancer cells rely on for growth and survival. This includes the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the proto-oncogenic Lyn signaling pathway.[1][4][5] By downregulating receptor tyrosine kinases (RTKs) and inhibiting downstream effectors like Akt, mTOR, and β-catenin, Triptonide effectively cuts off the signals that drive proliferation and inhibit apoptosis.[4][15]

-

Induction of Apoptotic Pathways: Triptonide actively promotes apoptosis by upregulating components of the death receptor pathway, such as Fas and FasL.[11][12] It also influences the mitochondrial pathway by altering the balance of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to the release of cytochrome c and the activation of the caspase cascade.[5][11]

Caption: Triptonide inhibits key pro-survival signaling pathways.

Caption: Triptonide induces apoptosis via multiple signaling pathways.

Section 2: Initial Safety Assessment

While potent, the therapeutic potential of Triptonide is contingent on its safety profile. Initial assessments have been conducted in vitro on non-cancerous cells and in vivo in animal models to determine its toxicity and therapeutic window.

In Vitro Selectivity

Encouragingly, Triptonide has demonstrated a degree of selectivity for cancer cells over normal cells. In a study on cervical cancer, Triptonide concentrations that were highly cytotoxic to HeLa and C33a cells did not significantly decrease the viability of normal human skin fibroblasts (HSF).[4] This suggests a potential therapeutic window, though further investigation is required.

In Vivo Safety and Toxicity

Animal studies provide the first look at the systemic effects and potential toxicities of a drug candidate.

| Study Type | Animal Model | Dose & Route | Key Findings | Citation |

| Acute Toxicity | Mice | IV | LD50 of Triptolide: 0.83 mg/kg | [16][17] |

| Subacute Toxicity | Rats | 0.1-0.3 mg/kg/day IV for 14d | Triptolide caused liver, kidney, testis, and spleen toxicity. | [16] |

| Anti-Leukemia Efficacy | Nude Mice (Xenograft) | 20-100 µg/kg/day IP for 18d | Significant tumor inhibition with no animal death or serious weight loss. | [6] |

| Anti-Lymphoma Efficacy | Nude Mice (Xenograft) | 5 mg/kg/day | Almost complete tumor inhibition with no obvious side effects observed. | [5] |

| Male Contraceptive Study | Mice | 0.8 mg/kg/day Oral | No systematic toxic effects in major organs (heart, liver, spleen, lung, kidney). | [18] |

| Anti-Lung Cancer Efficacy | Nude Mice (Xenograft) | Intraperitoneal | Significant delay of tumor growth without obvious systemic toxicity. | [7] |

It is crucial to note that several studies highlight potential toxic effects on the liver, kidney, and reproductive systems, which are known concerns for compounds derived from Tripterygium wilfordii.[2][19] However, some studies using Triptonide at effective anti-tumor doses reported low or no obvious toxicity, suggesting that the therapeutic window might be wider than for its analogue, Triptolide.[5][7] The formulation can also impact toxicity; for instance, Triptolide-loaded polymeric micelles showed a higher LD50 (lower acute toxicity) than free Triptolide.[16][17]

Experimental Protocol: In Vivo Xenograft and Safety Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy and safety of Triptonide in a mouse model.

-

Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude mice) for at least one week before the experiment.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer (-)-Triptonide via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 25 µg/kg/day to 5 mg/kg/day). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of distress or toxicity.

-

Endpoint and Tissue Collection: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice. Collect tumors and major organs (liver, kidneys, spleen, heart, lungs).

-

Analysis:

-

Efficacy: Compare tumor growth rates between treated and control groups.

-

Safety: Analyze changes in body weight. Perform histopathological examination (H&E staining) on the collected organs to look for signs of tissue damage.

-

Mechanism: Conduct immunohistochemistry (IHC) on tumor sections for markers of proliferation (Ki67) and apoptosis (cleaved Caspase-3).[6]

-

Caption: Workflow for assessing in vivo efficacy and safety.

Section 3: Summary and Future Directions

(-)-Triptonide is a natural compound with compelling and potent cytotoxic activity against a wide range of cancer cells, functioning primarily through the induction of apoptosis and the inhibition of critical pro-survival signaling pathways. Initial safety assessments suggest a degree of selectivity for cancer cells over normal cells and several in vivo studies have demonstrated significant anti-tumor efficacy without overt toxicity at therapeutic doses.

However, the potential for liver, kidney, and reproductive toxicity remains a significant hurdle that must be thoroughly addressed. Future research should focus on:

-

Comprehensive Toxicological Studies: Conducting detailed acute and chronic toxicity studies in multiple animal models to clearly define the safety profile and establish a safe clinical starting dose.

-

Pharmacokinetic Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-Triptonide to optimize dosing regimens.

-

Mechanism of Selectivity: Investigating the molecular basis for its apparent selectivity towards cancer cells to identify predictive biomarkers for patient selection.

-

Advanced Drug Delivery Systems: Developing targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to enhance tumor-specific accumulation and minimize systemic exposure and toxicity.[16][17]

References

- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on celastrol, triptolide and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajosr.org [ajosr.org]

- 4. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 11. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acute and subacute toxicity studies on triptolide and triptolide-loaded polymeric micelles following intravenous administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Core Dichotomy: A Technical Guide to (-)-Triptonide and Triptolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Triptonide and Triptolide, two diterpenoid triepoxides derived from the traditional Chinese medicinal plant Tripterygium wilfordii, have garnered significant attention for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Despite their structural similarities, a subtle difference at the C-14 position—a carbonyl group in (-)-Triptonide versus a hydroxyl group in Triptolide—gives rise to a profound divergence in their biological activity and, most critically, their toxicity profiles. This technical guide provides an in-depth exploration of the foundational differences between these two compounds, offering a comparative analysis of their cytotoxicity, toxicity, and mechanisms of action. Detailed experimental methodologies and signaling pathway diagrams are presented to equip researchers and drug development professionals with a comprehensive understanding of these promising yet challenging molecules.

Chemical Structure: The Foundational Difference

The fundamental distinction between (-)-Triptonide and Triptolide lies in a single functional group at the C-14 position of their shared diterpenoid backbone. (-)-Triptonide possesses a carbonyl group (C=O) at this position, whereas Triptolide features a hydroxyl group (-OH). This seemingly minor alteration has profound implications for the molecules' reactivity, metabolic stability, and interaction with biological targets, ultimately dictating their disparate toxicity profiles.

Comparative Cytotoxicity

Both (-)-Triptonide and Triptolide exhibit potent cytotoxic effects against a range of cancer cell lines. However, the concentration required to achieve a 50% inhibition of cell growth (IC50) varies between the compounds and across different cell types.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |

| (-)-Triptonide | HeLa | Cervical Cancer | 20-50 | [1] |

| C33a | Cervical Cancer | 20-50 | [1] | |

| Triptolide | MV-4-11 | Acute Myeloid Leukemia | <30 (24h) | [2] |

| KG-1 | Acute Myeloid Leukemia | <30 (24h) | [2] | |

| THP-1 | Acute Myeloid Leukemia | <30 (24h) | [2] | |

| HL-60 | Acute Myeloid Leukemia | <30 (24h) | [2] | |

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | [3] | |

| RPMI8226 | Multiple Myeloma | 10-80 ng/mL | [4] | |

| U266 | Multiple Myeloma | 10-80 ng/mL | [4] |

Comparative Toxicity

The most significant and clinically relevant difference between (-)-Triptonide and Triptolide is their toxicity. Triptolide is notoriously toxic, particularly exhibiting hepatotoxicity and reproductive toxicity, which has severely limited its clinical development. In stark contrast, (-)-Triptonide demonstrates a markedly improved safety profile.

| Compound | Organism | Route | LD50 | Citation |

| (-)-Triptonide | Mouse | Oral | 300 mg/kg | [5] |

| Triptolide | Mouse | Intraperitoneal | 900 µg/kg | [6] |

| Rat | Oral (LDLO) | 2.4 mg/kg | [6] |

LDLO: Lowest published lethal dose.

Mechanism of Action: Divergent Signaling Pathways

While both compounds share anti-inflammatory and anti-cancer properties, their primary mechanisms of action appear to diverge, particularly in their modulation of key cellular signaling pathways.

(-)-Triptonide: Targeting the PI3K/Akt/mTOR Pathway

(-)-Triptonide has been shown to exert its anti-cancer effects by downregulating receptor tyrosine kinases (RTKs) and subsequently inactivating the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.

Caption: (-)-Triptonide inhibits RTKs, leading to the inactivation of the PI3K/Akt/mTOR pathway.

Triptolide: A Dual Inhibitor of NF-κB and Modulator of Akt/mTOR

Triptolide is a well-documented inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][7][8] By inhibiting NF-κB, Triptolide can suppress the expression of pro-inflammatory cytokines and anti-apoptotic proteins. Additionally, Triptolide has been shown to modulate the Akt/mTOR pathway, although its effects can be complex and cell-type dependent.[9][10]

Caption: Triptolide inhibits the NF-κB pathway by preventing the degradation of IκBα.

Experimental Protocols

Determination of Cytotoxicity (IC50)

a) Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

b) Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

c) Compound Treatment: (-)-Triptonide and Triptolide are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

d) Viability Assay:

-

CCK-8 Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.

-

SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) solution. After washing, the bound dye is solubilized with a Tris-base solution, and the absorbance is measured at 510 nm.[3]

e) Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

a) Cell Treatment: Cells are treated with various concentrations of (-)-Triptonide or Triptolide for a specified period (e.g., 48 hours).

b) Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

c) Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

d) Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.

Pharmacokinetics: A Need for Comparative Studies

While pharmacokinetic data for Triptolide is available, there is a notable lack of direct comparative studies with (-)-Triptonide.

Triptolide: Oral Triptolide is rapidly and extensively absorbed.[11] Its metabolism in rats involves hydroxylation, sulfate and glucuronide conjugation, and conjugation with N-acetylcysteine (NAC) and glutathione (GSH).[11] Less than 4% of the administered dose is recovered unchanged in the feces, bile, and urine within 24 hours.[11]

(-)-Triptonide: Detailed and comparative pharmacokinetic studies for (-)-Triptonide are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile in relation to Triptolide. This data is crucial for its further preclinical and clinical development.

Conclusion and Future Directions

The foundational difference between (-)-Triptonide and Triptolide, a carbonyl versus a hydroxyl group at C-14, translates into a significant disparity in their toxicological profiles. (-)-Triptonide emerges as a promising therapeutic candidate with a much wider therapeutic window than its parent compound, Triptolide. While both compounds exhibit potent anti-cancer activity, their distinct mechanisms of action—with (-)-Triptonide primarily targeting the PI3K/Akt/mTOR pathway and Triptolide inhibiting NF-κB—offer different therapeutic strategies.

Future research should focus on direct, head-to-head comparative studies of these two molecules across a broader range of cancer cell lines and in various in vivo models. Comprehensive and comparative pharmacokinetic and toxicology studies are imperative to fully elucidate the safety and efficacy of (-)-Triptonide. A deeper understanding of their differential interactions with cellular targets will be instrumental in guiding the rational design of novel derivatives with enhanced efficacy and minimal toxicity, ultimately paving the way for their potential clinical translation.

References

- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 10. [Effects of triptolide on the activity of TM3 Leydig cells and AMPK/Akt/mTOR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

(-)-Triptonide: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Triptonide, a potent diterpenoid epoxide isolated from Tripterygium wilfordii, has garnered significant interest for its diverse biological activities, including immunosuppressive and anti-cancer properties. However, its poor aqueous solubility and potential instability present considerable challenges for formulation and therapeutic development. This technical guide provides an in-depth analysis of the solubility and stability characteristics of (-)-Triptonide, offering crucial data and methodologies to support preclinical and pharmaceutical development. The information presented herein is a synthesis of available literature, with data on the structurally similar compound triptolide used as a proxy to infer stability characteristics where direct data for (-)-Triptonide is limited.

Solubility Characteristics

(-)-Triptonide is a lipophilic molecule, a characteristic that dictates its solubility profile. It exhibits good solubility in polar aprotic organic solvents but is sparingly soluble in aqueous media.

Quantitative Solubility Data

The solubility of (-)-Triptonide in various solvent systems is summarized in the table below. This data is essential for the preparation of stock solutions and the development of suitable formulations.

| Solvent System | Solubility (mg/mL) | Molar Solubility (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~10 | ~27.9 | [1] |

| Dimethylformamide (DMF) | ~10 | ~27.9 | [1] |

| Ethanol | Slightly Soluble | - | [1] |

| 1:1 (v/v) DMF:PBS (pH 7.2) | ~0.5 | ~1.4 | [1] |

| Water | Sparingly Soluble | - | [1] |

Table 1: Solubility of (-)-Triptonide in Various Solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the equilibrium solubility of (-)-Triptonide.

Objective: To determine the saturation solubility of (-)-Triptonide in a specific solvent system at a controlled temperature.

Materials:

-

(-)-Triptonide (crystalline solid)

-

Solvent of choice (e.g., DMSO, water, buffer)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid (-)-Triptonide to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of (-)-Triptonide using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.

Stability Characteristics

Stability Profile of Triptolide (as a proxy for (-)-Triptonide)

pH-Dependent Stability: Triptolide exhibits significant pH-dependent degradation. It is most stable in slightly acidic conditions (pH 4-6) and degrades rapidly in basic media (pH > 7).

| pH | Degradation Rate |

| 4-6 | Slowest |

| 7 | Moderate |

| >7 | Fastest |

Table 2: pH-Dependent Degradation of Triptolide.

Solvent Effects on Stability: The choice of solvent also impacts the stability of triptolide. It is relatively stable in non-polar organic solvents and less stable in polar protic solvents.

| Solvent | Stability |

| Chloroform | Very Stable |

| Ethanol | More Stable |

| Methanol | Stable |

| DMSO | Less Stable |

Table 3: Solvent-Dependent Stability of Triptolide.

Temperature and Light Sensitivity: Elevated temperatures accelerate the degradation of triptolide. It is recommended to store (-)-Triptonide, as a solid, at -20°C for long-term stability.[1] Information regarding the photostability of (-)-Triptonide is not extensively documented, but protection from light is a general precautionary measure for photosensitive compounds.

Potential Degradation Pathways

Based on studies of triptolide, the primary degradation pathway involves the hydrolysis of the epoxide rings, particularly the C12, C13-epoxide. This process is catalyzed by both acidic and basic conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of (-)-Triptonide under various stress conditions.

Materials:

-

(-)-Triptonide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Acid Hydrolysis: Dissolve (-)-Triptonide in a suitable solvent and add HCl to a final concentration of 0.1 M. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve (-)-Triptonide and add NaOH to a final concentration of 0.1 M. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of (-)-Triptonide with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of (-)-Triptonide to dry heat in an oven at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of (-)-Triptonide to UV and visible light in a photostability chamber.

-

Analysis: Analyze all stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining (-)-Triptonide and detect the formation of degradation products.

Signaling Pathways Modulated by (-)-Triptonide

(-)-Triptonide exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of (-)-Triptonide, critical parameters for its successful development as a therapeutic agent. The provided data and experimental protocols offer a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences. Further investigation into the forced degradation and long-term stability of (-)-Triptonide under various conditions is warranted to fully characterize its physicochemical properties and to develop robust and effective formulations.

References

(-)-Triptonide: A Comprehensive Technical Review of its History, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Triptonide, a diterpenoid triepoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant scientific interest due to its potent and diverse biological activities. Initially identified as a component of an herbal remedy for autoimmune and inflammatory diseases, (-)-Triptonide has since been extensively investigated for its anticancer, immunosuppressive, and, more recently, male contraceptive properties. This technical guide provides a comprehensive literature review of (-)-Triptonide, detailing its historical context, mechanisms of action, and key experimental findings. Quantitative data on its biological efficacy are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, this guide includes Graphviz diagrams to visualize the intricate signaling pathways modulated by (-)-Triptonide and the workflows of crucial experimental procedures.

Historical Context and Discovery

The journey of (-)-Triptonide is deeply rooted in traditional Chinese medicine, where extracts of the perennial vine Tripterygium wilfordii, commonly known as "Thunder God Vine," have been utilized for centuries to treat conditions such as rheumatoid arthritis.[1] The potent therapeutic effects of these extracts spurred scientific investigation into their chemical constituents.

(-)-Triptonide was first isolated and chemically characterized in the latter half of the 20th century as a key bioactive component of Tripterygium wilfordii. Its structural elucidation revealed a complex diterpenoid triepoxide, distinguishing it from its more extensively studied analog, triptolide. While initially overshadowed by triptolide, subsequent research has highlighted the unique and potent biological profile of (-)-Triptonide, particularly its lower toxicity profile in certain contexts, making it a promising candidate for further therapeutic development. A significant milestone in its research trajectory was the development of a scalable total synthesis, which has facilitated more in-depth biological investigations.[2]

Quantitative Biological Activity

The therapeutic potential of (-)-Triptonide is underscored by its potent activity at nanomolar concentrations across various biological assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Anticancer Activity of (-)-Triptonide (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Raji | B-lymphoma | 5.7 | [3] |

| Jurkat | T-lymphoma | 4.8 | [3] |

| HeLa | Cervical Cancer | 20-50 | [4] |

| C33a | Cervical Cancer | 20-50 | [4] |

| PC3 | Prostate Cancer | 11.961 | |

| DU145 | Prostate Cancer | 10.259 | |

| LNCaP | Prostate Cancer | 12.012 | |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 40-160 (time-dependent) | |

| KYSE510 | Esophageal Squamous Cell Carcinoma | 40-160 (time-dependent) |

Table 2: Male Contraceptive Activity of (-)-Triptonide (EC50 Values)

| Species | Parameter | EC50 | Reference |

| Mouse | Sperm Motility Inhibition | ~0.1 mg/kg/day | |

| Mouse | Induction of Infertility | ~0.1 mg/kg/day |

Mechanisms of Action and Signaling Pathways

(-)-Triptonide exerts its biological effects through the modulation of multiple intracellular signaling pathways. Its diverse mechanisms of action contribute to its wide range of therapeutic activities.

Anticancer Activity

The anticancer properties of (-)-Triptonide are attributed to its ability to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

-

Wnt/β-catenin Signaling Pathway: (-)-Triptonide has been shown to inhibit the canonical Wnt/β-catenin signaling pathway.[1] It is believed to target the downstream C-terminal transcription domain of β-catenin or a nuclear component associated with it, thereby preventing the transcription of Wnt target genes involved in cell proliferation.

-

PI3K/Akt/mTOR Signaling Pathway: In cervical cancer cells, (-)-Triptonide has been observed to downregulate receptor tyrosine kinases (RTKs) and subsequently inactivate the PI3K/Akt/mTOR pathway.[4] This inhibition leads to decreased cell proliferation and survival.

-

Lyn Kinase Inhibition: (-)-Triptonide acts as a potent inhibitor of the proto-oncogene Lyn, a member of the Src family of tyrosine kinases.[3] By suppressing Lyn transcription and its downstream signaling pathways, including ERK and AKT, it effectively inhibits the growth of lymphoma cells.[3]

Male Contraceptive Effect

A groundbreaking area of (-)-Triptonide research is its potential as a non-hormonal male contraceptive. It induces reversible infertility in mice and non-human primates.[5][6] The primary mechanism involves targeting junction plakoglobin, leading to a disruption of its interaction with SPEM1 during the late stages of sperm formation (spermiogenesis).[5] This interference results in the production of deformed sperm with significantly impaired motility.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in (-)-Triptonide research.

Total Synthesis of (-)-Triptonide

A scalable total synthesis of (-)-Triptonide has been developed, enabling its production for research purposes. The synthesis involves a multi-step process:

-

Fragment Preparation: The synthesis commences with the preparation of two key fragments. The first is derived from (R)-(−)-Taniguchi lactone via a cross olefin metathesis. The second fragment, an allylic bromide, is synthesized from a phenol derivative through a Grignard reaction followed by treatment with PBr3.

-

Coupling and Cyclization: The two fragments are coupled, and the resulting intermediate is converted to an aldehyde. A critical step is the cyclization of this aldehyde using a Co(TPP) catalyst under blue LED irradiation in a visible-light-promoted MHAT-initiated radical reaction.

-

Final Modifications: The synthesis is completed through a series of further reactions, including an aldol-type cyclization and multiple epoxidations, to yield (-)-Triptonide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of (-)-Triptonide (typically in the nM range) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of (-)-Triptonide for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

-

Cell Lysis: Treat cells with (-)-Triptonide, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other relevant proteins overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Male Contraceptive Efficacy Study in Mice

-

Animal Model: Use adult male mice (e.g., C57BL/6).

-

Treatment: Administer (-)-Triptonide orally at varying doses (e.g., 0.1-1.0 mg/kg/day) for a specified period (e.g., 4-6 weeks). A control group should receive the vehicle.

-

Sperm Analysis: Euthanize a subset of mice at different time points and collect sperm from the cauda epididymis. Analyze sperm motility, concentration, and morphology using a computer-assisted sperm analysis (CASA) system.

-

Fertility Testing: After the treatment period, co-house the treated males with fertile females and monitor for pregnancies and litter size to assess fertility.

-

Reversibility Study: Cease treatment and continue to monitor fertility to determine the time to recovery.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to (-)-Triptonide research.

Signaling Pathway Diagrams

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of (-)-Triptonide.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of (-)-Triptonide.

Caption: Lyn kinase signaling pathway and the inhibitory effect of (-)-Triptonide.

Experimental Workflow Diagrams

Caption: Experimental workflow for a cell viability (MTT) assay.

Caption: Experimental workflow for in vivo male contraceptive efficacy study.

Conclusion

(-)-Triptonide stands out as a natural product with significant therapeutic potential across a spectrum of diseases. Its potent anticancer, anti-inflammatory, immunosuppressive, and male contraceptive effects, coupled with a potentially favorable toxicity profile compared to its analogs, make it a compelling subject for continued research and development. The elucidation of its mechanisms of action, particularly its interference with key signaling pathways, provides a solid foundation for its rational application in various therapeutic contexts. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further investigation into this promising molecule, with the ultimate goal of translating its preclinical efficacy into clinical benefits.

References

- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound From Chinese Herb Exhibits Reversible Male Contraceptive Effects | Technology Networks [technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. journal.waocp.org [journal.waocp.org]

Methodological & Application

Application Notes and Protocols for (-)-Triptonide in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Triptonide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has emerged as a potent anti-cancer agent in a variety of preclinical studies. These application notes provide a comprehensive overview of the experimental protocols for utilizing (-)-Triptonide in cell culture studies, focusing on its effects on cell viability, apoptosis, and key signaling pathways. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.

Mechanism of Action

(-)-Triptonide exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest in cancer cells.[1][2] Its molecular mechanism involves the modulation of several critical signaling pathways, including the downregulation of receptor tyrosine kinases (RTKs) and subsequent inactivation of the PI3K/Akt/mTOR cascade.[1] Furthermore, (-)-Triptonide has been shown to inhibit the pro-survival NF-κB pathway and activate the p38/p53-mediated apoptotic pathway.[2][3]

Data Presentation: Quantitative Effects of (-)-Triptonide

The following tables summarize the quantitative data on the effects of (-)-Triptonide on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of (-)-Triptonide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |

| HeLa | Cervical Cancer | ~20-50 | 72 | CCK-8 |

| C33a | Cervical Cancer | ~20-50 | 72 | CCK-8 |

| SiHa | Cervical Cancer | Not specified, effective at 50 nM | Not specified | RNA-seq |

| A2780 | Ovarian Cancer | 3.803 | Not specified | Not specified |

| HT-3 | Cervical Cancer | 26.77 | 72 | CCK-8 |

| U14 | Cervical Cancer | 38.18 | 72 | CCK-8 |

| Raji | B-lymphoma | 5.7 | Not specified | Not specified |

| Jurkat | T-lymphoma | 4.8 | Not specified | Not specified |

Table 2: Effects of (-)-Triptonide on Apoptosis and Cell Cycle

| Cell Line | Concentration (nM) | Effect | Method |

| HeLa, C33a | 10-50 | Increased apoptosis | TUNEL, Annexin V-FITC/PI |

| HeLa, C33a | 10-50 | G1-S phase arrest | PI-FACS |

| Ovarian Cancer Cells | Not specified | S phase arrest | Not specified |

| Neuroblastoma BE(2)-C | 25 | Increased apoptosis | Not specified |

| Neuroblastoma BE(2)-C | Not specified | S phase arrest | Not specified |

| Esophageal Squamous Carcinoma Cells (KYSE450, KYSE510) | 40, 80, 160 | Increased apoptosis | Hoechst 33258, Flow Cytometry |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cellular effects of (-)-Triptonide.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of (-)-Triptonide on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

(-)-Triptonide (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of (-)-Triptonide in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of (-)-Triptonide (e.g., 0, 10, 20, 40, 80, 160 nM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest (-)-Triptonide concentration).[4]

-

Incubate the plate for 24, 48, or 72 hours.[5]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][6]

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by (-)-Triptonide.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

(-)-Triptonide

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells (2 x 10⁵ to 4 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight.[4][7]

-

Treat the cells with various concentrations of (-)-Triptonide for the desired time (e.g., 24 or 48 hours).[4][5]

-